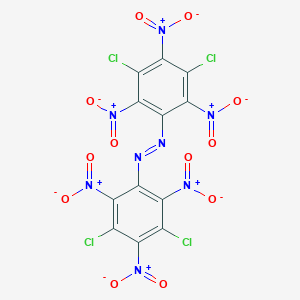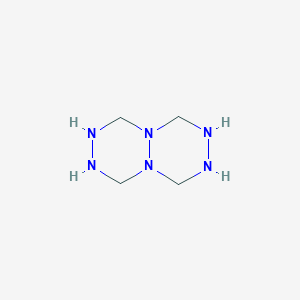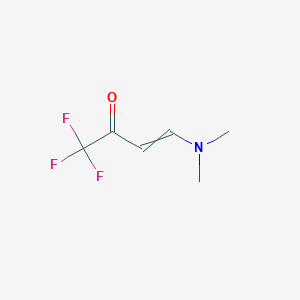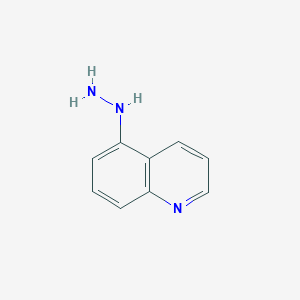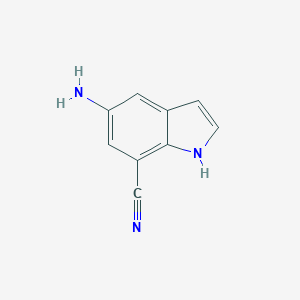
5-amino-1H-indole-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1H-indole-7-carbonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that contains an indole ring with an amino group and a cyano group attached to it. The chemical formula for 5-amino-1H-indole-7-carbonitrile is C9H7N3.
Mecanismo De Acción
The mechanism of action of 5-amino-1H-indole-7-carbonitrile is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes that are involved in cell division and growth. It may also induce apoptosis, which is a process of programmed cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-amino-1H-indole-7-carbonitrile can have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase and tubulin, which are involved in DNA replication and cell division. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-amino-1H-indole-7-carbonitrile in lab experiments is its potential as an anticancer and antimicrobial agent. This compound may be useful in developing new drugs for the treatment of cancer and infectious diseases. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several future directions for research on 5-amino-1H-indole-7-carbonitrile. One area of interest is the development of new drugs based on this compound for the treatment of cancer and infectious diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity. It may also be useful to investigate the potential of this compound as a diagnostic tool for cancer and other diseases.
Aplicaciones Científicas De Investigación
5-amino-1H-indole-7-carbonitrile has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been found to have antimicrobial activity against various bacterial strains.
Propiedades
Número CAS |
196205-12-6 |
|---|---|
Nombre del producto |
5-amino-1H-indole-7-carbonitrile |
Fórmula molecular |
C9H7N3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
5-amino-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C9H7N3/c10-5-7-4-8(11)3-6-1-2-12-9(6)7/h1-4,12H,11H2 |
Clave InChI |
CTSQWJSRMOOUNW-UHFFFAOYSA-N |
SMILES |
C1=CNC2=C(C=C(C=C21)N)C#N |
SMILES canónico |
C1=CNC2=C(C=C(C=C21)N)C#N |
Sinónimos |
1H-Indole-7-carbonitrile, 5-amino- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



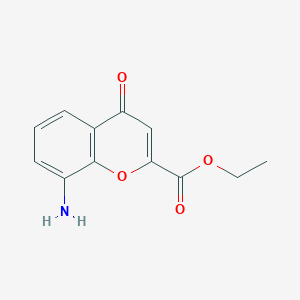
![3-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B177203.png)
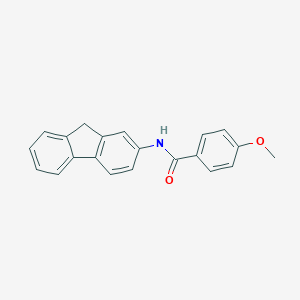
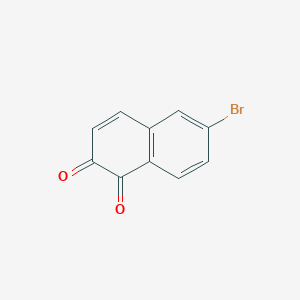
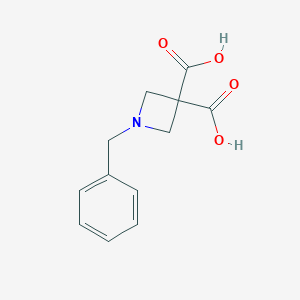
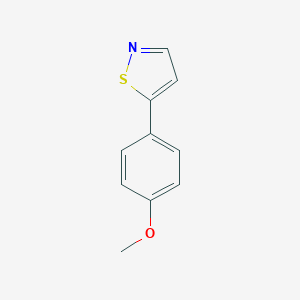
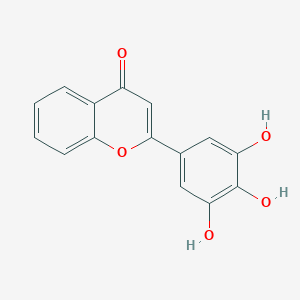
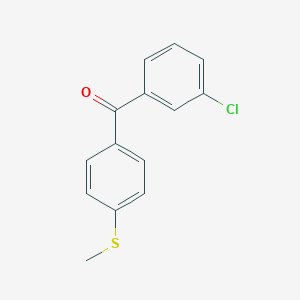
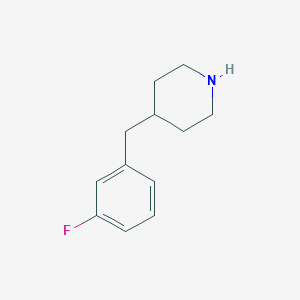
![2-[4-Amino(methyl)anilino]-1-ethanol](/img/structure/B177221.png)
